(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Description
Contextualization within Benzoxazole (B165842) Chemistry and Research
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. The specific compound, (2-Mercapto-1,3-benzoxazol-5-yl)methanol, is a derivative distinguished by a mercapto (-SH) group at the 2-position and a methanol (B129727) (-CH2OH) group at the 5-position. Research into 2-mercaptobenzoxazole (B50546) derivatives often involves the synthesis of new compounds by modifying the mercapto group, which is a versatile handle for creating various analogs. researchgate.netnih.gov Synthetic strategies frequently start with precursors like 2-mercaptobenzoxazole, which can be reacted with various agents to introduce new functionalities. rdd.edu.iq For instance, the sulfur atom can be alkylated to form thioethers or oxidized, while the benzoxazole ring itself can undergo electrophilic substitution. The presence of the hydroxymethyl group on this particular molecule offers an additional site for chemical modification, such as esterification or etherification, further expanding its synthetic potential.
Academic Significance of the Benzoxazole Scaffold in Contemporary Research
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govnih.govresearchgate.net This structural motif is found in numerous natural and synthetic molecules that exhibit a broad spectrum of pharmacological properties. nih.govnih.gov Benzoxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. researchgate.netresearchgate.netnih.gov
The versatility of the benzoxazole core allows it to interact with various biological targets, making it a focal point in drug discovery and development. jocpr.com Researchers continuously explore new synthetic methods to create novel benzoxazole derivatives, aiming to enhance their therapeutic efficacy and selectivity. thieme-connect.com The academic interest is driven by the scaffold's ability to serve as a rigid framework for orienting functional groups in a precise three-dimensional space, facilitating specific interactions with enzymes and receptors. rsc.org
Structural Attributes and Functional Group Relevance of this compound for Chemical Investigations
The research potential of this compound is intrinsically linked to its unique combination of functional groups: the benzoxazole core, the 2-mercapto group, and the 5-methanol group.
The Benzoxazole Core : This bicyclic, aromatic system provides a stable and planar backbone. Its electron-rich nature makes it a good platform for various chemical transformations and a key pharmacophore in interacting with biological systems. researchgate.net
The 2-Mercapto Group (-SH) : This functional group is of significant interest. It can exist in tautomeric equilibrium with its thione form (C=S). nih.gov The sulfur atom is a potent nucleophile, making it a primary site for reactions like S-alkylation to generate diverse libraries of thioether derivatives. rdd.edu.iq The mercapto group is also known for its ability to coordinate with metal ions, a property exploited in the design of metal-based drugs and sensors. rsc.org
The 5-Methanol Group (-CH2OH) : The primary alcohol group at the 5-position introduces a point of polarity and a site for further functionalization. It can be oxidized to form an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. This allows for the attachment of other molecular fragments to modulate the compound's solubility, lipophilicity, and biological activity.
These distinct functional groups make this compound a versatile building block in synthetic organic chemistry and a promising scaffold for developing new chemical entities with tailored properties.
Data Tables
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited. Properties are estimated based on its structural similarity to 2-mercaptobenzoxazole and related derivatives.
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Appearance | Likely a tan or off-white solid |
| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and methanol. |
| Key Functional Groups | Benzoxazole, Thiol/Thione, Primary Alcohol |
Table 2: Relevance of Functional Groups in this compound for Research
| Functional Group | Chemical Role and Research Significance |
| Benzoxazole Scaffold | Provides a rigid, aromatic core. Recognized as a "privileged structure" in medicinal chemistry with a wide range of documented biological activities. nih.govresearchgate.net |
| 2-Mercapto (-SH) | Acts as a key reactive site for nucleophilic substitution (e.g., S-alkylation). rdd.edu.iq Can coordinate with metal ions. rsc.org Exhibits thione-thiol tautomerism. nih.gov |
| 5-Methanol (-CH₂OH) | Offers a site for derivatization via oxidation, esterification, or etherification. Influences the molecule's polarity and solubility. |
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-4-5-1-2-7-6(3-5)9-8(12)11-7/h1-3,10H,4H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFYMGUAGPERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071328-98-7 | |
| Record name | (2-sulfanyl-1,3-benzoxazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol and Its Analogs
Established and Conventional Synthetic Routes
Traditional methods for synthesizing the 2-mercaptobenzoxazole (B50546) scaffold, the core of (2-Mercapto-1,3-benzoxazol-5-yl)methanol, have been well-documented and are still widely employed due to their reliability and simplicity.
Condensation of 2-Aminophenol (B121084) Derivatives with Carbon Disulfide and a Base
A primary and long-standing method for the synthesis of 2-mercaptobenzoxazoles involves the condensation reaction of 2-aminophenol derivatives with carbon disulfide in the presence of a base. This one-pot synthesis is efficient and proceeds by the reaction of a 2-aminophenol with carbon disulfide, typically in the presence of potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent. The reaction mixture is usually refluxed to facilitate the cyclization and formation of the benzoxazole (B165842) ring.
The general mechanism involves the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino group of the 2-aminophenol with carbon disulfide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group and elimination of water, leads to the formation of the 2-mercaptobenzoxazole product. The use of a base is critical for deprotonating the phenol (B47542) and thiol groups, thereby facilitating the reaction.
This method's versatility allows for the synthesis of various substituted 2-mercaptobenzoxazoles by starting with appropriately substituted 2-aminophenols. For instance, to synthesize this compound, the starting material would be 4-amino-3-hydroxybenzyl alcohol.
Cyclization Reactions Involving Hydrazides or Thiosemicarbazides
Another established route for the synthesis of benzoxazole derivatives involves cyclization reactions of precursors containing hydrazide or thiosemicarbazide (B42300) functionalities. For instance, 2-hydrazinobenzoxazole can be prepared by treating 2-mercaptobenzoxazole with hydrazine (B178648) hydrate. This intermediate can then undergo further reactions to introduce various substituents.
While not a direct route to 2-mercaptobenzoxazoles, these cyclization reactions are important for creating a diverse range of functionalized benzoxazoles. For example, the reaction of 2-hydrazinobenzoxazole with various anhydrides can lead to pyridazinone and phthalazinone derivatives. Similarly, treatment with phenyl isothiocyanate and ethyl chloroacetate (B1199739) can yield thiazolidinone derivatives. The reaction of 2-mercaptobenzoxazole with ethyl chloroacetate followed by reaction with thiosemicarbazide and sodium hydroxide can lead to the formation of a 1,2,4-triazole (B32235) derivative.
These methods highlight the versatility of the benzoxazole core and its ability to be incorporated into more complex heterocyclic systems.
Modern Catalytic Approaches in Benzoxazole Synthesis
In recent years, there has been a significant shift towards the development of more efficient and selective catalytic methods for the synthesis of benzoxazoles. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed C-H Functionalization Strategies for Benzoxazole Cores
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of benzoxazoles. This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the benzoxazole ring, often with high regioselectivity. The inherent directing ability of the nitrogen atom in the benzoxazole ring has been widely utilized for ortho-C-H bond activation.
Palladium and copper catalysts are commonly employed in these transformations. For example, palladium-catalyzed direct arylation of benzoxazoles with aryl halides provides a straightforward route to 2-arylbenzoxazoles. Copper-catalyzed C-H amination of benzoxazoles with primary amines has also been reported. The development of methods for C-H functionalization at the fused-benzene ring of the benzoxazole core remains an area of active research.
These C-H functionalization strategies offer a more atom-economical and step-economical approach to functionalized benzoxazoles compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols
A notable modern approach for the synthesis of benzoxazole derivatives is the copper-catalyzed hydroamination of alkynones with 2-aminophenols. This method provides a wide variety of functionalized benzoxazoles in good yields. The reaction is believed to proceed through a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination.
This synthetic route is advantageous as it avoids harsh reaction conditions often required in other methods. The use of a copper catalyst makes this a more sustainable and cost-effective approach. The scope of this reaction is broad, allowing for the synthesis of a range of 2-substituted benzoxazoles by varying the alkynone and 2-aminophenol starting materials.
Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to develop more environmentally benign and sustainable processes. This includes the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions.
Several studies have focused on the synthesis of benzoxazoles in aqueous media, which is a significant improvement over the use of volatile organic solvents. For example, an efficient and practical one-step synthesis of benzoxazole-2-thiols has been developed using the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. This method is metal-free, provides excellent yields, has short reaction times, and a broad substrate scope.
The use of reusable catalysts is another key aspect of green benzoxazole synthesis. For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. Magnetic nanoparticle-supported catalysts have also been developed, which can be easily recovered and reused. Furthermore, methods utilizing microwave irradiation or ultrasound irradiation have been explored to reduce reaction times and energy consumption. These approaches align with the principles of green chemistry by minimizing waste, reducing energy usage, and employing safer chemical practices.
Ionic Liquid-Promoted Syntheses
Ionic liquids (ILs) have emerged as promising green catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. While specific literature on the ionic liquid-promoted synthesis of this compound is not abundant, studies on analogous benzoxazole derivatives demonstrate the potential of this methodology.
A facile and efficient method has been developed for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles, using a heterocyclic ionic liquid as a catalyst. nih.govresearchgate.net In this approach, 1-butylpyridinium (B1220074) iodide ([BPy]I) catalyzes the reaction between benzoxazoles and secondary amines at room temperature, with tert-butyl hydroperoxide (TBHP) as the oxidant and acetic acid as an additive. nih.govresearchgate.net The reaction proceeds smoothly to give the desired products in good to excellent yields (up to 97%). nih.gov A key advantage of this system is the easy recovery and reuse of the ionic liquid catalyst for at least four cycles with similar efficacy. nih.gov
The proposed mechanism suggests that the ionic liquid [BPy]I is first oxidized by TBHP in the presence of acetic acid to form a reactive intermediate, which then facilitates the amination at the C2 position of the benzoxazole ring. nih.gov
Table 1: Ionic Liquid-Catalyzed Synthesis of 2-Aminobenzoxazole Analogs
| Entry | Benzoxazole Reactant | Amine | Ionic Liquid Catalyst (15 mol%) | Oxidant | Additive | Time (h) | Yield (%) |
| 1 | Benzoxazole | Morpholine | [BPy]I | TBHP | Acetic Acid | 3.5 | 97 |
| 2 | 5-Methylbenzoxazole | Morpholine | [BPy]I | TBHP | Acetic Acid | 3.5 | 95 |
| 3 | 5-Chlorobenzoxazole | Morpholine | [BPy]I | TBHP | Acetic Acid | 3.5 | 90 |
| 4 | Benzoxazole | Piperidine | [BPy]I | TBHP | Acetic Acid | 3.5 | 92 |
| Data sourced from Zhou et al. (2017) nih.govresearchgate.net |
Furthermore, ionic liquids have been successfully employed in the synthesis of 2-aminobenzenethiols, which are key precursors for 2-mercaptobenzoxazoles. eurekaselect.com A comparative study utilizing methylimidazolium-based ionic liquids such as [MIM]⁺[BF₄]⁻, [MIM]⁺[Cl]⁻, and [MIM]⁺[NO₃]⁻ found that these ILs significantly improved the yield of 2-aminobenzenethiols from 2-aminobenzothiazoles, with [MIM]⁺[BF₄]⁻ providing the highest yields. eurekaselect.com These findings underscore the utility of ionic liquids in facilitating the synthesis of key building blocks for the target compound and its analogs.
Solvent-Free Reaction Conditions
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution, costs, and reaction times. Methodologies for producing 2-mercaptobenzoxazole analogs under such conditions often involve energy sources like microwave or infrared irradiation.
An efficient, rapid, and environmentally friendly method has been reported for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, which are structurally similar to 2-mercaptobenzoxazoles. researchgate.net This technique utilizes microwave irradiation under solvent-free conditions, with lithium bromide (LiBr) acting as a catalyst for the condensation reactions. researchgate.net This approach significantly reduces reaction times and avoids the use of volatile organic solvents.
Another relevant solvent-free method has been developed for the synthesis of benzimidazol-2-one (B1210169) or -thione, which are also analogous heterocyclic systems. researchgate.net This route employs a natural clay as a catalyst combined with infrared irradiation under dry medium conditions, offering a simple and inexpensive pathway to the desired products. researchgate.net These examples of solvent-free syntheses for closely related heterocyclic compounds highlight viable strategies that could be adapted for the production of this compound.
Table 2: Solvent-Free Methodologies for Analogous Compounds
| Target Compound Class | Energy Source | Catalyst | Conditions | Key Advantage |
| 2-Mercaptobenzothiazole Derivatives | Microwave Irradiation | LiBr | Solvent-free | Fast, eco-friendly |
| Benzimidazol-2-thiones | Infrared Irradiation | Natural Clay | Solvent-free (dry medium) | Simple, inexpensive |
| Data sourced from multiple studies on analogous systems. researchgate.netresearchgate.net |
Industrial Production Methodologies and Optimization Strategies
For the large-scale industrial production of 2-mercaptobenzoxazoles, methodologies have evolved from hazardous historical processes to safer and more optimized modern techniques. The foundational synthesis often involves the reaction of an o-aminophenol with a carbon disulfide equivalent. orgsyn.org
A widely adopted industrial process involves the reaction of an o-aminophenol or its metal salt with an alkali metal trithiocarbonate (B1256668) in an aqueous solution. This method is advantageous as it avoids the use of highly flammable and toxic carbon disulfide, which was a major drawback of older industrial-scale procedures. The reaction can be carried out at temperatures ranging from 20°C to 150°C, with a preferred range of 50°C to 120°C. To prevent the release of hydrogen sulfide (B99878) gas, the reaction is typically conducted under alkaline pH, often with the addition of 1 to 3 gram equivalents of an alkali metal hydroxide.
Optimization of the synthesis of 2-mercaptobenzoxazole derivatives is crucial for maximizing industrial output and purity. nih.gov Key parameters that significantly influence the reaction yield include temperature and time. nih.govmdpi.com A study on the synthesis of various benzoxazole derivatives identified these two factors as the most significant variables affecting the outcome of the chemical reactions. nih.gov For instance, in related syntheses, refluxing the reactants for a specific duration is critical to drive the reaction to completion, while controlling the temperature ensures the stability of intermediates and final products. nih.gov The optimization process involves systematically adjusting these parameters to find the ideal conditions that provide the highest yield in the shortest amount of time, thereby increasing the economic viability of the production. nih.govmdpi.com
Another established method that can be scaled for industrial production is the reaction of o-aminophenol with potassium ethyl xanthate in an alcohol-water mixture, followed by acidification. orgsyn.org This procedure is known to produce 2-mercaptobenzoxazole in high yield (around 80%) and excellent quality. orgsyn.org
Chemical Transformations and Derivatization Strategies of 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol
Reactivity of the Mercapto (-SH) Moiety
The mercapto group is the most prominent site for chemical reactions in 2-mercaptobenzoxazoles. Due to the tautomeric nature of the 2-mercaptobenzoxazole (B50546) ring, it exists in equilibrium between the thiol and thione forms. The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile, readily participating in a variety of reactions.
S-alkylation is a common and straightforward method for derivatizing the mercapto group. The reaction involves the nucleophilic attack of the sulfur atom on an alkyl halide or another electrophilic carbon center. This transformation is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. For instance, 2-mercaptobenzoxazole can be readily alkylated with compounds like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate. tjpsj.org This reaction proceeds via an SN2 mechanism.
S-acylation involves the attachment of an acyl group to the sulfur atom, forming a thioester. This is a post-translational modification in biological systems and can also be achieved synthetically. quora.com While less common than S-alkylation in synthetic schemes for this class of compounds, it can be accomplished by reacting the thiolate with an acyl chloride or anhydride (B1165640). These S-acylated derivatives can serve as prodrugs or exhibit unique biological profiles.
These modifications are significant as they can enhance the lipophilicity and, consequently, the pharmacokinetic properties of the parent molecule, often leading to improved bioactivity.
Table 1: Examples of S-Alkylation Reactions on the 2-Mercaptobenzoxazole Core Data based on reactions with the parent 2-mercaptobenzoxazole.
| Electrophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroacetate | K₂CO₃ | Acetone | Ethyl 2-(benzoxazol-2-ylthio)acetate | Not specified tjpsj.org |
| Chloroacetic acid | NaOH | Ethanol/Water | 2-(Benzoxazol-2-ylthio)acetic acid | Not specified nih.gov |
Thiols are susceptible to oxidation, and the mercapto group of (2-Mercapto-1,3-benzoxazol-5-yl)methanol can be readily oxidized to form a disulfide-bridged dimer, bis(5-(hydroxymethyl)benzo[d]oxazol-2-yl) disulfide. This redox reaction is a characteristic transformation of thiols. youtube.com The oxidation can be effected by a range of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions. numberanalytics.comacs.org
The formation of a disulfide bond is a critical process in protein chemistry, responsible for stabilizing the tertiary structure of proteins. youtube.com In the context of small molecules, this dimerization can lead to compounds with altered physical properties and biological activities. The reaction proceeds via the formation of a sulfenic acid intermediate or through radical mechanisms, depending on the oxidant and reaction conditions. nih.gov
Common Oxidizing Agents for Thiol to Disulfide Conversion:
Hydrogen Peroxide (H₂O₂)
Iodine (I₂)
Air (O₂) with metal catalyst (e.g., Cu²⁺, Fe³⁺)
Dimethyl sulfoxide (B87167) (DMSO)
The sulfur atom in the thiolate form of this compound is a powerful nucleophile. researchgate.netnih.gov This high nucleophilicity drives its participation in SN2 reactions with a wide array of electrophiles. S-alkylation, as discussed previously, is a prime example of such a nucleophilic substitution reaction.
The enhanced nucleophilicity of sulfur compared to oxygen, its counterpart in the analogous hydroxylated benzoxazole (B165842), can be attributed to several factors. Sulfur is larger and more polarizable than oxygen, and its valence electrons are held less tightly, making them more available for bond formation. researchgate.netnih.gov Consequently, the thiolate anion readily attacks electrophilic centers, displacing leaving groups to form new carbon-sulfur bonds. This reactivity is fundamental to the derivatization of this class of compounds.
Reactivity of the Hydroxymethyl (-CH₂OH) Moiety
The hydroxymethyl group attached to the benzoxazole ring at the 5-position is a primary alcohol. Its reactivity is characteristic of benzylic-like alcohols, offering pathways for substitution and reduction. The introduction of this group can improve aqueous solubility and provide a handle for further functionalization. nih.gov
The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive functional group. A common strategy is the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester, where the tosylate group is an excellent leaving group.
Once the tosylate is formed, it can be readily displaced by a variety of nucleophiles in an SN2 reaction. This two-step sequence allows for the introduction of a wide range of functionalities at the 5-position, significantly expanding the chemical diversity of the derivatives.
Table 2: Potential Nucleophiles for Substitution of an Activated Hydroxymethyl Group
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl |
| Halides | Sodium Iodide (NaI) | Iodomethyl |
| Thiols | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) |
The term "reduction reactions to corresponding alcohols" in the outline is interpreted as the reduction of the hydroxymethyl group to a methyl group, as the starting material is already an alcohol. The conversion of a benzylic-like alcohol to a methyl group is a useful deoxygenation reaction.
One common method to achieve this is a two-step process. First, the hydroxymethyl group is converted to a halomethyl group (e.g., chloromethyl) using a reagent like thionyl chloride (SOCl₂). The resulting benzylic halide can then be reduced to a methyl group via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Alternatively, direct reduction methods, though often requiring harsher conditions, can sometimes be employed. This transformation allows for the synthesis of the corresponding 5-methyl derivative, which can be valuable for structure-activity relationship studies, as the replacement of a polar hydroxymethyl group with a nonpolar methyl group significantly alters the molecule's properties. nih.gov
Formation of Fused Heterocyclic Ring Systems from this compound Precursors
The versatile scaffold of this compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. Through strategic chemical transformations, the mercapto group at the C2 position can be converted into reactive intermediates, which then undergo cyclization reactions to yield complex polycyclic molecules. These transformations are pivotal for developing novel compounds with diverse chemical properties.
Synthesis of 2-Hydrazino Benzoxazole Intermediates
A key step in the derivatization of 2-mercaptobenzoxazoles is the substitution of the mercapto group with a hydrazino moiety. This transformation yields a highly reactive 2-hydrazino benzoxazole intermediate, which is a cornerstone for building various fused heterocyclic rings. The synthesis is typically achieved by refluxing the parent 2-mercaptobenzoxazole derivative with hydrazine (B178648) hydrate. rdd.edu.iqdoaj.orgresearchgate.netresearchgate.net
The reaction involves the nucleophilic displacement of the thiol group by hydrazine. The process is generally carried out in an alcoholic solvent, such as ethanol, and refluxed for several hours to ensure complete conversion. rdd.edu.iqtjpsj.org The resulting 2-hydrazino benzoxazole product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. rdd.edu.iq This straightforward and efficient method provides the essential building block for subsequent cyclization reactions. researchgate.net
Table 1: Synthesis of 2-Hydrazino Benzoxazole Intermediate
| Starting Material | Reagent | Solvent | Condition | Product |
|---|
Cyclization Reactions to Pyridazinone and Phthalazinone Derivatives
The 2-hydrazino benzoxazole intermediate is readily transformed into fused pyridazinone and phthalazinone derivatives. rdd.edu.iqdoaj.org These reactions typically involve condensation with dicarboxylic acid anhydrides. For example, treatment of the 2-hydrazino intermediate with anhydrides such as maleic anhydride or phthalic anhydride leads to the formation of the corresponding fused ring systems. rdd.edu.iqresearchgate.net
The reaction proceeds through an initial acylation of the hydrazino group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of anhydride determines the structure of the resulting fused ring. This methodology provides a direct route to complex heterocyclic structures incorporating the benzoxazole nucleus. rdd.edu.iq Phthalazinone derivatives, in particular, are a class of compounds synthesized from hydrazine precursors and are of significant interest in medicinal chemistry. nih.govsci-hub.stlongdom.org
Table 2: Synthesis of Pyridazinone and Phthalazinone Derivatives
| Reactant | Reagent | Product Type |
|---|---|---|
| (2-Hydrazinyl-1,3-benzoxazol-5-yl)methanol | Maleic anhydride | Pyridazinone derivative |
| (2-Hydrazinyl-1,3-benzoxazol-5-yl)methanol | Phthalic anhydride | Phthalazinone derivative |
Formation of Thiazolidinone Derivatives
Thiazolidinone rings can be fused to the benzoxazole scaffold through a multi-step sequence starting from the 2-hydrazino intermediate. rdd.edu.iqdoaj.org The first step involves the condensation of the 2-hydrazino benzoxazole with various aromatic aldehydes to form Schiff bases, also known as azomethines. doaj.orgresearchgate.net
These Schiff base intermediates are then subjected to a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). scispace.com The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring. core.ac.ukcellmolbiol.org This synthetic route allows for the introduction of a wide variety of substituents on the thiazolidinone ring by varying the aldehyde used in the initial step. rdd.edu.iqresearchgate.net
Table 3: General Synthesis of Thiazolidinone Derivatives
| Step | Reactants | Reagent/Condition | Intermediate/Product |
|---|---|---|---|
| 1 | (2-Hydrazinyl-1,3-benzoxazol-5-yl)methanol, Aromatic aldehyde | Glacial acetic acid, Reflux | Schiff base (Azomethine) |
Synthesis of 1,2,4-Triazole (B32235) and Benzimidazole (B57391) Analogues
The versatile 2-hydrazino benzoxazole precursor also enables the synthesis of fused 1,2,4-triazole systems. rdd.edu.iqdoaj.org One common method involves the reaction of the hydrazino intermediate with carbon disulfide in the presence of a base like sodium hydroxide (B78521). rdd.edu.iqresearchgate.net This reaction leads to the formation of a dithiocarbazate intermediate which then cyclizes to the fused triazole-thione. Another pathway to fused triazoles involves reacting the hydrazino compound with reagents like p-bromophenacyl bromide. rdd.edu.iqdoaj.org
Furthermore, the original this compound can be used to synthesize benzimidazole analogues. This is achieved by first reacting the 2-mercapto group with monochloroacetic acid to form a thioacetic acid derivative. rdd.edu.iq This intermediate then undergoes condensation with o-phenylenediamine (B120857) in an acidic medium, leading to the formation of a 2-(benzimidazol-2-ylmethylthio)benzoxazole structure. rdd.edu.iqdoaj.org
Table 4: Synthesis of 1,2,4-Triazole and Benzimidazole Analogues
| Target Ring System | Precursor | Key Reagents |
|---|---|---|
| 1,2,4-Triazole | (2-Hydrazinyl-1,3-benzoxazol-5-yl)methanol | Carbon disulfide, NaOH |
| 1,2,4-Triazole | (2-Hydrazinyl-1,3-benzoxazol-5-yl)methanol | p-Bromophenacyl bromide |
Functionalization of the Benzoxazole Core (Beyond Direct C2 and C5 Substituents)
While many derivatization strategies for this compound focus on the reactive C2 and C5 positions, the benzoxazole core itself offers opportunities for further functionalization. The benzene (B151609) ring portion of the scaffold can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at the C4, C6, and C7 positions. byjus.commsu.edu
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2-Mercapto-1,3-benzoxazol-5-yl)methanol and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.
¹H NMR Spectroscopy: The ¹H NMR spectra of 2-mercaptobenzoxazole (B50546) derivatives provide key information about the protons in the molecule. Aromatic protons on the benzoxazole (B165842) ring typically appear as multiplets in the downfield region of δ 7.0–7.7 ppm. researchgate.netresearchgate.net For the specific case of this compound, the protons of the hydroxymethyl group (-CH₂OH) would be expected to show a singlet at approximately δ 4.5-4.8 ppm, while the hydroxyl proton (-OH) would appear as a broad singlet whose position is dependent on solvent and concentration. The proton attached to the nitrogen atom (N-H) of the mercaptobenzoxazole ring, when in its thione tautomeric form, is often observed as a broad singlet at a significantly downfield chemical shift, sometimes above δ 10.0 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, revealing the carbon skeleton of the molecule. The carbon of the thione group (C=S) is characteristically found in the highly deshielded region of the spectrum, typically around δ 165-170 ppm. semanticscholar.org Carbons within the aromatic benzoxazole ring system resonate in the δ 110–155 ppm range. The carbon of the hydroxymethyl group (-CH₂OH) would be expected to appear in the more shielded region of the spectrum, typically around δ 60-65 ppm.
The combined analysis of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY and HSQC, allows for the complete and unequivocal assignment of all proton and carbon signals, confirming the molecular structure of this compound derivatives. uobaghdad.edu.iq
Interactive Table: Representative NMR Data for 2-Mercaptobenzoxazole Derivatives
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons | 7.0 - 7.7 (m) | 110 - 155 | Chemical shifts are influenced by the position and nature of substituents on the benzene (B151609) ring. nih.gov |
| N-H Proton | > 10.0 (br s) | - | Signal for the tautomeric thione form; can be exchangeable with D₂O. researchgate.net |
| Thione Carbon | - | 165 - 170 | Characteristic downfield shift for the C=S group. semanticscholar.org |
| -CH₂-S- Protons | ~4.6 (s) | ~32 | For S-substituted derivatives. semanticscholar.orgnih.gov |
| -CH₂OH Protons | ~4.7 (s) | ~63 | Expected range for the hydroxymethyl group at the 5-position. |
| -OH Proton | Variable (br s) | - | Position and intensity are dependent on solvent, temperature, and concentration. |
Vibrational Spectroscopy for Functional Group Identification (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound and its derivatives displays a series of characteristic absorption bands that confirm its structural features.
Key vibrational frequencies observed in the spectra of 2-mercaptobenzoxazole derivatives include a strong absorption band for the C=N stretching vibration of the oxazole (B20620) ring, typically found around 1630-1645 cm⁻¹. nih.gov The cyclic C-O ether linkage exhibits a characteristic stretching band in the region of 1070–1080 cm⁻¹. nih.gov The presence of the mercapto group in its predominant thione tautomer (C=S) is indicated by a band in the 685-760 cm⁻¹ range. nih.gov
For this compound specifically, a broad absorption band would be expected in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxymethyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹. nih.gov The analysis of these distinct absorption bands provides a rapid and effective method for confirming the presence of key functional groups within the molecular structure. uobaghdad.edu.iqresearchgate.net
Interactive Table: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Amine (N-H) | N-H Stretch | 3100 - 3300 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl (Amide C=O) | C=O Stretch | ~1624 |
| Imine (C=N) of oxazole ring | C=N Stretch | 1630 - 1645 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Ether (cyclic C-O-C) | C-O Stretch | 1070 - 1080 |
| Thione (C=S) | C=S Stretch | 685 - 760 |
| C-S bond | C-S Stretch | 720 - 790 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For 2-mercaptobenzoxazole derivatives, techniques like Electrospray Ionization (ESI) are commonly used.
The mass spectrum of the parent compound, 2-mercaptobenzoxazole, shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 152.0165, which confirms its molecular weight of 151.0092 g/mol . massbank.jp For this compound, the expected [M+H]⁺ peak would be at approximately m/z 182, corresponding to its molecular formula C₈H₇NO₂S.
The fragmentation of these compounds under tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation pathways for benzoxazole and related structures involve the cleavage of the heterocyclic ring and the loss of small neutral molecules. nih.govnih.gov For instance, a characteristic fragmentation of the 2-mercaptobenzoxazole core might involve the loss of the sulfur atom or the entire mercapto group. In derivatives with substituents on the benzene ring, such as the hydroxymethyl group, fragmentation would also involve the loss of this side chain (e.g., loss of CH₂OH). Analysis of these fragmentation patterns allows for the confirmation of the core structure and the identification of its substituents. researchgate.net
Electronic Spectroscopy for Conjugation and Chromophore Analysis (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, particularly the nature of its chromophores and conjugated systems. Benzoxazole derivatives are known to absorb UV radiation due to the presence of the aromatic and heterocyclic ring systems, which contain π-electrons that can undergo electronic transitions. scielo.br
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show that these compounds absorb strongly in the UVA range, with maximum absorption wavelengths (λ_max) typically falling between 330 and 380 nm when measured in solvents like ethanol. scielo.br The exact position of the λ_max is sensitive to the nature of the substituents on the benzoxazole ring and the polarity of the solvent. For instance, electron-donating groups or extending the conjugation can lead to a bathochromic (red) shift to longer wavelengths. Conversely, using a more polar solvent can sometimes cause a hypsochromic (blue) shift. scielo.br The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in this region, confirming the presence of the conjugated benzoxazole chromophore.
Interactive Table: UV-Vis Absorption Data for Representative Benzoxazole Derivatives in Ethanol
| Compound Type | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | scielo.br |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | scielo.br |
| Substituted 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | scielo.br |
Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
For derivatives of 2-mercaptobenzoxazole, X-ray diffraction studies have confirmed the planarity of the fused benzoxazole ring system. researchgate.netnih.gov The crystal structure of related compounds reveals how intermolecular forces, such as hydrogen bonds and π–π stacking interactions, dictate the packing of molecules in the solid state. For this compound, the hydroxyl group and the N-H group of the thione tautomer would be expected to act as hydrogen bond donors, forming extensive networks with acceptor atoms (oxygen, nitrogen, or sulfur) on adjacent molecules. These interactions play a critical role in stabilizing the crystal structure. Analysis of the crystal structure provides unequivocal proof of the molecular connectivity and its absolute stereochemistry. researchgate.net
Advanced Solid-State Characterization (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, complementing the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions. cyberleninka.ru
For benzoxazole derivatives, Hirshfeld surface analysis has been used to deconstruct the crystal packing into quantitative contributions from various types of intermolecular contacts. cyberleninka.ruresearchgate.net Typically, the most significant contributions to the crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. For a cadmium complex of 2-aminobenzoxazole, these contacts accounted for 45.7%, 24.7%, and 18.8% of the total surface interactions, respectively. cyberleninka.ru In the case of this compound, the presence of the hydroxyl and mercapto groups would lead to significant O···H and S···H contacts, which can be visualized and quantified using this technique. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the nature and prevalence of these interactions, offering deep insight into the forces governing the solid-state architecture. researchgate.netsemanticscholar.org
Computational Chemistry and Theoretical Studies on 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict the molecular structure and energy. For analogues of (2-Mercapto-1,3-benzoxazol-5-yl)methanol, DFT studies have been crucial in elucidating their electronic behavior. researchgate.netuobasrah.edu.iq
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. unesp.br The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. sciencepublishinggroup.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sciencepublishinggroup.comresearchgate.net For example, in studies of related mercapto-thiadiazole compounds, the HOMO is often located on the mercapto group and the thiadiazole ring, indicating these are the primary sites for electrophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a framework for comparing the reactivity of different compounds. sciencepublishinggroup.comresearchgate.net
Table 1: Global Reactivity Descriptors Derived from DFT Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to act as an electrophile. |
Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
Ab initio methods are quantum chemistry calculations that are not based on experimental data but derive directly from theoretical principles. These methods are used for the precise determination of molecular geometry through a process called energy minimization. The goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, which represents the most stable conformation of the molecule.
For complex molecules like this compound, ab initio calculations can optimize structural parameters such as bond lengths, bond angles, and dihedral angles. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate geometries, which are crucial for subsequent calculations, including vibrational frequency analysis and molecular docking studies. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with other molecules.
For this compound, MD simulations can be used for conformational analysis, particularly to explore the rotational freedom around the C-S bond of the mercapto group and the C-C bond connecting the hydroxymethyl group to the benzoxazole (B165842) ring. This analysis helps identify the most stable and frequently occurring conformations in different environments.
In the context of drug design, MD simulations are invaluable for studying ligand-receptor interactions. After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations reveal how the ligand and receptor adapt to each other, the nature of the intermolecular forces (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex, and the residency time of the ligand in the binding pocket.
Tautomerism Investigations of the Mercapto Group (Thiol-Thione Isomerism)
The 2-mercapto group of this compound can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). This is a common phenomenon in 2-mercapto substituted heterocyclic compounds. researchgate.net Computational studies, particularly using DFT, are essential for investigating the equilibrium between these two forms. semanticscholar.orgresearchgate.net
Calculations involve optimizing the geometry of both the thiol and thione tautomers and determining their relative energies. For the parent compound, 2-mercaptobenzoxazole (B50546), and its analogues like 2-mercaptobenzimidazole (B194830), theoretical studies have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer. researchgate.netsemanticscholar.org This stability is often attributed to the greater resonance stabilization in the thione form. The energy difference between the two forms indicates that the thione form is the predominant species in both the gas phase and in solution. semanticscholar.org
Table 2: Calculated Relative Stability of Thiol vs. Thione Tautomers for Analogous Compounds
| Compound | Method | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) |
| 2-Mercaptobenzimidazole | DFT/B3LYP | Gas | Thione | 7.0 - 8.0 |
| 2-Mercaptobenzoxazole | DFT/B3LYP | Gas | Thione | ~6.5 |
| 2-Mercaptobenzothiazole (B37678) | DFT/B3LYP | Gas | Thione | ~5.0 |
| 2-Mercapto-1,3,4-thiadiazole | DFT/B3LYP | Aqueous | Thione | 6.32 |
Data synthesized from multiple sources for illustrative purposes. semanticscholar.orgresearchgate.net
Solvation Effects and Proton Transfer Mechanisms through Continuum Models (e.g., PCM)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a polarizable dielectric continuum. semanticscholar.org
PCM calculations are often applied to the study of tautomerism to determine how the solvent affects the relative stability of the thiol and thione forms. Studies on 2-mercaptobenzoxazole and related compounds have shown that while the thione form remains dominant in polar solvents, the energy difference between the tautomers can be altered. semanticscholar.org
Furthermore, these models are used to investigate the mechanism of proton transfer between the tautomers. The calculations can map the potential energy surface for the reaction and identify the transition state. It has been shown that the energy barrier for the tautomerization can be very high for a direct intramolecular proton transfer. mdpi.com However, the barrier is significantly lowered in the presence of solvent molecules like water or methanol (B129727), which can act as a bridge to facilitate an intermolecular proton transfer. semanticscholar.org This solvent-assisted mechanism provides a more favorable pathway for the tautomerization process. mdpi.com
In Silico Screening and Molecular Docking for Binding Affinity Prediction
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. thaiscience.info Molecular docking algorithms place the ligand into the binding site of a receptor and calculate a score that estimates the binding affinity, usually expressed in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity. jbcpm.com
Derivatives of benzoxazole and mercapto-heterocycles have been the subject of numerous molecular docking studies against various therapeutic targets. researchgate.netjbcpm.com These studies aim to predict the binding mode and affinity, providing a rationale for observed biological activity. For instance, docking studies of mercapto-oxadiazole derivatives have identified key hydrogen bond and hydrophobic interactions with the amino acid residues in the active sites of enzymes like focal adhesion kinase. thaiscience.info The results of these simulations can guide the design of new, more potent inhibitors. nih.gov
Table 3: Representative Molecular Docking Results for Analogous Compounds
| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Mercapto-oxadiazole derivatives | Focal Adhesion Kinase | -7.0 to -9.9 | TYR, LYS, GLY |
| Mercapto-triazole derivatives | 15-Lipoxygenase (15-LOX) | -9.2 to -9.8 | GLY, TYR |
| Benzoxazole derivatives | Fungal Lanosterol-14α Demethylase | -8.7 to -9.7 | TYR, LYS, ARG |
| 2-Mercaptobenzimidazole | COVID-19 Main Protease | -6.0 to -7.0 | GLN, HIS, CYS |
Data compiled from various sources for illustrative purposes. researchgate.netthaiscience.infojbcpm.com
These computational predictions help prioritize compounds for synthesis and biological testing, accelerating the process of drug discovery.
Mechanistic Investigations of Biological Activities of 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol and Its Analogs in Vitro Focus
In Vitro Antimicrobial and Antifungal Activity Mechanisms
The antimicrobial and antifungal properties of 2-mercaptobenzoxazole (B50546) derivatives are attributed to a variety of mechanisms that target the fundamental biological processes of pathogenic organisms. In vitro studies have revealed a pleiotropic mode of action, particularly against fungal species like Candida. These mechanisms include disruption of the cell membrane, interference with essential metabolic pathways, and inhibition of cellular transport systems.
Interaction with Microbial Cell Walls and Membrane Disruption
Research into N-phenacyl derivatives of 2-mercaptobenzoxazole indicates that these compounds exhibit membrane-permeabilizing properties. nih.gov This interaction with the cell membrane is a key aspect of their antifungal activity. Unlike some antifungal agents that may have a singular target, these benzoxazole (B165842) analogs demonstrate a broader impact on the membrane's integrity. nih.gov Studies on analogous compounds, such as 2-mercaptobenzimidazole (B194830) derivatives, have shown that they can induce a decrease in bacterial growth without causing immediate bacterial lysis, suggesting complex interactions with bacterial targeting pathways that may include disruption of ion transport and protein coagulation. researchgate.net
Perturbation of Sterol Content and Ergosterol (B1671047) Synthesis Inhibition
A significant mechanism underlying the antifungal efficacy of 2-mercaptobenzoxazole analogs is their ability to interfere with the synthesis and regulation of sterols, which are crucial components of fungal cell membranes. nih.gov Ergosterol, in particular, is a vital sterol in fungi, and its disruption can lead to cell death.
Studies have demonstrated that benzoxazole derivatives can perturb the total sterol content within fungal cells. nih.gov The antifungal action is comparable to that of commercially available azoles, which are known to block the synthesis of endogenous ergosterol. nih.govresearchgate.net Furthermore, these compounds have been observed to interact with exogenously supplied ergosterol, suggesting a multifaceted approach to disrupting membrane stability. nih.govresearchgate.net This dual action of inhibiting synthesis and interacting with existing ergosterol highlights a robust antifungal strategy.
Inhibition of Membrane Transport Processes (e.g., Efflux Pumps)
Multidrug resistance in pathogens is often mediated by efflux pumps, which are membrane proteins that actively expel antimicrobial agents from the cell. jabonline.inopenmicrobiologyjournal.com The ability to inhibit these pumps can restore the efficacy of drugs that would otherwise be ineffective.
Specific analogs of (2-Mercapto-1,3-benzoxazol-5-yl)methanol have demonstrated the ability to inhibit these transport processes. In vitro experiments using Candida albicans have shown that certain derivatives, such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanol (8h) and 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanol (8i), can inhibit the efflux of the fluorescent tracker (B12436777) Rhodamine 123 (Rho123) at fungistatic concentrations. nih.gov This indicates a direct interference with the functioning of membrane efflux pumps, presenting a mechanism to overcome drug resistance. nih.govresearchgate.net
Effects on Mitochondrial Respiration in Pathogenic Organisms
Mitochondria are essential for the survival and virulence of fungal pathogens, playing a central role in cellular respiration and metabolism. nih.gov Targeting mitochondrial function is another avenue for the antimicrobial action of 2-mercaptobenzoxazole derivatives.
Research has shown that specific alcohol derivatives of 2-mercaptobenzoxazole, including 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol (8c), 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanol (8d), and 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanol (8i), affect or inhibit mitochondrial respiration in Candida species. nih.gov Studies on the closely related compound 2-mercaptobenzothiazole (B37678) (MBT) further suggest that it may interact with the respiratory chain at the level of flavoproteins or quinones and iron-sulfur clusters. nih.gov This disruption of the electron transport chain compromises the pathogen's energy production and contributes to its inhibition.
In Vitro Anticancer and Cytotoxic Mechanisms
Analogs of this compound have emerged as a promising class of compounds with significant in vitro anticancer activity. Their cytotoxic effects against various cancer cell lines are primarily mediated through the inhibition of key enzymes that are critical for the proliferation and survival of cancer cells.
Inhibition of Enzymes Involved in Cancer Cell Proliferation
A primary mechanism for the anticancer activity of 2-mercaptobenzoxazole derivatives is their ability to inhibit multiple protein kinases involved in oncogenic signaling pathways. nih.govmdpi.com These enzymes regulate processes such as cell growth, division, and angiogenesis, and their dysregulation is a hallmark of cancer. nih.govmdpi.comwisdomlib.org
One study detailed a series of 2-mercaptobenzoxazole derivatives conjugated with other heterocyclic moieties, such as isatin (B1672199). nih.govmdpi.com A particularly potent compound from this series, designated as 6b , demonstrated broad-spectrum antitumor activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.govmdpi.com Mechanistic investigations revealed that compound 6b is a multi-kinase inhibitor, potently inhibiting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) with IC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com
Another important enzyme target is carbonic anhydrase (CA), particularly isoforms that are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, facilitating proliferation and metastasis. rsc.org 2-Mercaptobenzoxazole has been shown to be a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with a preferential inhibition of hCA II and the tumor-associated hCA XII. rsc.org
| Target | IC₅₀ (µM) | Description |
|---|---|---|
| HepG2 Cell Line | 6.83 | In vitro antiproliferative activity against human hepatocellular carcinoma cells. |
| MCF-7 Cell Line | 3.64 | In vitro antiproliferative activity against human breast adenocarcinoma cells. |
| MDA-MB-231 Cell Line | 2.14 | In vitro antiproliferative activity against human triple-negative breast cancer cells. |
| HeLa Cell Line | 5.18 | In vitro antiproliferative activity against human cervical cancer cells. |
| EGFR Kinase | 0.279 | Inhibitory activity against Epidermal Growth Factor Receptor kinase. |
| HER2 Kinase | 0.224 | Inhibitory activity against Human Epidermal Growth Factor Receptor 2 kinase. |
| VEGFR2 Kinase | 0.565 | Inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 kinase. |
| CDK2 Kinase | 0.886 | Inhibitory activity against Cyclin-Dependent Kinase 2. |
| hCA Isoform | Kᵢ (µM) | Description |
|---|---|---|
| hCA I | 88.4 | Inhibition constant against cytosolic isoform I. |
| hCA II | 0.97 | Inhibition constant against cytosolic isoform II. |
| hCA IX | 20.7 | Inhibition constant against tumor-associated isoform IX. |
| hCA XII | 1.9 | Inhibition constant against tumor-associated isoform XII. |
Cytotoxic Effects on Specific Cancer Cell Lines in In Vitro Assays
Recent research into the anticancer potential of 2-mercaptobenzoxazole derivatives has revealed significant cytotoxic effects against a panel of human cancer cell lines in vitro. A noteworthy study synthesized a series of twelve compounds, which were subsequently evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines.
The in vitro cytotoxicity was determined using the MTT colorimetric assay, with doxorubicin (B1662922) and sunitinib (B231) serving as reference drugs. Among the synthesized analogs, compounds 4b , 4d , 5d , and 6b demonstrated the most potent antiproliferative activities, with IC₅₀ values spanning from 2.14 to 19.34 µM.
Notably, the breast cancer cell line MDA-MB-231 exhibited the highest sensitivity to this class of compounds. Compound 6b , in particular, displayed a remarkable broad-spectrum antitumor profile with IC₅₀ values of 6.83 µM against HepG2, 3.64 µM against MCF-7, 2.14 µM against MDA-MB-231, and 5.18 µM against HeLa cells. Furthermore, compounds 4d and 5d also showed highly promising and potent activity across all tested cell lines, with their IC₅₀ values ranging from 2.14 to 12.87 µM. In contrast, compound 4b exhibited moderate anticancer activity, with IC₅₀ values in the range of 9.72 to 19.34 µM.
The table below summarizes the cytotoxic activities (IC₅₀ in µM) of the most active synthesized 2-mercaptobenzoxazole analogs against the four cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected 2-Mercaptobenzoxazole Analogs
| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa |
|---|---|---|---|---|
| 4b | 19.34 | 14.27 | 9.72 | 16.53 |
| 4d | 12.87 | 6.25 | 3.41 | 10.29 |
| 5d | 8.42 | 4.16 | 2.45 | 6.77 |
| 6b | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | 2.15 | 1.87 | 1.02 | 1.64 |
This table is interactive. You can sort the data by clicking on the column headers.
Potential as Multi-Kinase Inhibitors
The anticancer activity of 2-mercaptobenzoxazole analogs has been linked to their ability to inhibit multiple protein kinases, which are crucial regulators of cell proliferation and survival. The N-acylhydrazone scaffold present in some of these analogs is known to feature both proton donor and acceptor species, a characteristic that is essential for potent kinase inhibitors.
To investigate this, the most active cytotoxic compound, 6b , was subjected to further enzymatic assays against a panel of protein kinases, including EGFR, HER2, VEGFR2, and CDK2. The results underscored the potential of this compound as a multi-kinase inhibitor, demonstrating good inhibitory activity in the nanomolar range against all tested kinases.
The inhibitory prowess of compound 6b was most pronounced against HER2, followed by EGFR, VEGFR2, and CDK2. The IC₅₀ values were determined to be 0.224 µM for HER2, 0.279 µM for EGFR, 0.565 µM for VEGFR2, and 0.886 µM for CDK2. This multi-targeted inhibition of key kinase enzymes suggests a mechanism that could potentially circumvent the drug resistance often encountered with anticancer agents that have a single cellular target.
Induction of Apoptosis (in vitro studies)
The cytotoxic effects of 2-mercaptobenzoxazole analogs are, at least in part, attributable to the induction of programmed cell death, or apoptosis. In vitro investigations into the mechanistic aspects of compound 6b 's activity revealed its capability to induce caspase-dependent apoptosis.
Further studies on the apoptotic markers in the HepG2 liver cancer cell line showed that compound 6b influences the expression of key regulatory genes. The Bcl-2 family of proteins, which includes both apoptotic activators like Bax and inhibitors like Bcl-2, plays a pivotal role in the regulation of apoptosis. Treatment with compound 6b was found to modulate the expression of Bax, Bcl-2, caspase-3, and caspase-9, indicating its involvement in the intrinsic apoptotic pathway.
In addition to inducing apoptosis, compound 6b was also observed to cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. Similarly, other benzoxazole derivatives, such as compound 3f , have been shown to induce a concentration-dependent activation of caspases in colorectal cancer models.
Enzyme Inhibition Studies and Molecular Target Identification (e.g., VEGFR-2, other relevant enzymes)
Enzyme inhibition assays have been instrumental in identifying the molecular targets of this compound analogs. As previously noted, compound 6b emerged as a potent inhibitor of several protein kinases.
The inhibitory activity of compound 6b against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is particularly significant. The IC₅₀ value for VEGFR-2 inhibition was found to be 0.565 µM. In addition to VEGFR-2, this compound also demonstrated potent inhibition of other critical kinases involved in cancer progression:
Epidermal Growth Factor Receptor (EGFR): IC₅₀ = 0.279 µM
Human Epidermal Growth Factor Receptor 2 (HER2): IC₅₀ = 0.224 µM
Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 0.886 µM
A molecular docking simulation for compound 6b was performed to elucidate the potential ligand-protein interactions within the active sites of EGFR, HER2, and VEGFR2, providing further insight into its inhibitory mechanism.
The table below presents the in vitro enzyme inhibition data for compound 6b .
Table 2: Kinase Inhibitory Activity (IC₅₀, µM) of Compound 6b
| Kinase | IC₅₀ (µM) |
|---|---|
| EGFR | 0.279 |
| HER2 | 0.224 |
| VEGFR2 | 0.565 |
This table is interactive. You can sort the data by clicking on the column headers.
Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data
The evaluation of a series of synthesized 2-mercaptobenzoxazole analogs has provided preliminary insights into their structure-activity relationships (SAR). The core structure, which conjugates 2-mercaptobenzoxazole with various moieties such as substituted benzenes, substituted isatins, or heterocycles via a hydrazone linker, has shown considerable potential for anticancer activity.
From the in vitro cytotoxicity data, several SAR trends can be deduced:
Influence of Substituents: The nature of the substituent on the benzene (B151609) or isatin ring significantly impacts the cytotoxic potency. For instance, compounds 4d and 5d exhibited very potent activity, suggesting that their specific substitution patterns are favorable for anticancer effects.
Sensitivity of Cancer Cell Lines: The breast cancer cell line MDA-MB-231 was consistently the most sensitive to the synthesized compounds, indicating a degree of selectivity in their cytotoxic action.
Heterocyclic Moiety: The inclusion of a heterocyclic ring, as seen in compound 6b , resulted in a broad and potent antitumor activity profile against all tested cell lines. This suggests that the heterocyclic portion of the molecule may play a crucial role in its interaction with biological targets.
General Trend: A general observation is that the introduction of these varied structural motifs to the 2-mercaptobenzoxazole scaffold can lead to compounds with IC₅₀ values in the low micromolar to nanomolar range, rivaling or exceeding the potency of reference drugs like sunitinib in some cases.
These initial SAR findings provide a valuable foundation for the rational design and optimization of future this compound analogs with enhanced anticancer efficacy.
Applications of 2 Mercapto 1,3 Benzoxazol 5 Yl Methanol in Advanced Materials and Catalysis
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
Theoretically, the bifunctional nature of (2-Mercapto-1,3-benzoxazol-5-yl)methanol, possessing both a reactive mercapto group and a hydroxymethyl group, suggests its potential as a versatile intermediate in the synthesis of more complex organic molecules. The mercapto group can readily undergo S-alkylation, oxidation, or participate in the formation of metal complexes. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or be converted to a variety of other functional groups, opening pathways to a range of derivatives. However, specific examples of its use in the synthesis of complex organic molecules are not documented in publicly accessible scientific literature.
Utilization in the Production of Advanced Materials
Benzoxazole (B165842) derivatives are known for their utility in the development of advanced materials, notably as corrosion inhibitors and UV stabilizers. The heterocyclic benzoxazole core can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Furthermore, the aromatic system of benzoxazoles can absorb ultraviolet radiation, dissipating it as heat and thereby protecting polymeric materials from photodegradation. While it is plausible that this compound could be incorporated into polymers or coatings to impart these properties, there is currently no specific research data to support its direct application in the production of advanced materials.
Catalytic Applications and Ligand Chemistry
The structural features of this compound suggest potential applications in catalysis, particularly in the realm of asymmetric synthesis and transition metal catalysis.
Development as Chiral Auxiliaries in Asymmetric Synthesis
The benzoxazole framework is a component of some known chiral auxiliaries. In principle, the hydroxymethyl group of this compound could be resolved into its enantiomers or derivatized with chiral entities to create a chiral auxiliary. Such a molecule could then be used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product. However, there are no published studies on the development or use of this compound or its derivatives as chiral auxiliaries.
Application as Chiral Receptors for Racemic Mixture Resolution
Similarly, chiral derivatives of this compound could theoretically function as chiral receptors for the resolution of racemic mixtures. By forming diastereomeric complexes with the enantiomers of a racemic compound, it might be possible to separate them based on differences in their physical properties, such as solubility. This application remains hypothetical in the absence of specific research.
Ligands for Transition Metal Catalysis
Benzoxazole derivatives have been successfully employed as ligands in transition metal catalysis. The nitrogen and sulfur atoms in this compound could potentially coordinate with a variety of transition metals, creating catalysts for a range of organic transformations. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the benzoxazole ring. Despite this potential, there is no specific literature detailing the synthesis of metal complexes with this compound as a ligand or their catalytic activity.
Analysis of Patent Literature and Its Influence on Academic Research Directions
Trends and Innovations in Patenting Benzoxazole (B165842) Derivatives
Patent filings over the last two decades demonstrate a sustained interest in benzoxazole derivatives, driven by their versatile biological activity. nih.gov A review of patents granted between 2015 and 2020 highlights several key trends and innovations. nih.govresearchgate.net
Dominant Therapeutic Areas:
Oncology: A significant portion of patents for benzoxazole derivatives target various cancers. These compounds are often designed as inhibitors of critical cellular targets like kinases (VEGFR, EGFR), DNA topoisomerase, and other enzymes involved in cell proliferation and survival. researchgate.netmdpi.com
Antimicrobial Agents: There is a strong focus on developing novel antibacterial and antifungal agents to combat rising drug resistance. Patented derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com
Neurodegenerative Diseases: Benzoxazoles are being explored as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in diseases such as Parkinson's and Alzheimer's. researchgate.netresearchgate.net
Anti-inflammatory Activity: The scaffold is a common feature in patented compounds designed as non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. researchgate.netresearchgate.net
Structural Innovations: Patents reveal a focus on specific substitution patterns to optimize biological activity. The C-2 and C-5 positions of the benzoxazole ring are frequently modified. mdpi.com Aryl-substituted benzoxazoles, in particular, are a major area of pharmacological interest. researchgate.netresearchgate.net The introduction of various functional groups at these positions allows for the fine-tuning of the molecule's interaction with biological targets. tandfonline.com For instance, the core 2-mercaptobenzoxazole (B50546) is often used as a starting material for synthesizing more complex derivatives by modifying the thiol group. mdpi.comresearchgate.nettjpsj.org
| Patented Activity | Common Structural Modifications | Example Targets | References |
| Anticancer | Aryl groups at C-2; halogens or other substituents at C-5 | Kinases (VEGFR, EGFR), Topoisomerase | researchgate.net, researchgate.net, mdpi.com |
| Antimicrobial | Varied substituents at C-2 and C-5 | Bacterial cell wall synthesis, DNA replication | researchgate.net, mdpi.com |
| Anti-inflammatory | Alkanoic acid derivatives at C-5 or C-6 | Cyclooxygenase (COX) | researchgate.net, google.com |
| Neuroprotective | Methyl or other small groups at C-2 | Monoamine Oxidase (MAO) | researchgate.net, researchgate.net |
Translation of Patented Synthetic Methodologies into Academic Research
The synthesis of the benzoxazole core is a mature field, with foundational methods appearing in early patents. A common patented industrial process involves the reaction of an o-aminophenol with reagents like alkali metal alkylxanthates or carbon disulfide. google.comgoogle.com This one-pot cyclization is efficient for producing the basic 2-mercaptobenzoxazole scaffold.
Academic research often builds upon these fundamental, scalable methods. While industrial patents may focus on yield and cost-effectiveness for a specific molecule, academic studies explore the versatility and scope of these reactions. Researchers frequently use commercially available or easily synthesized starting materials like 2-mercaptobenzoxazole to create libraries of novel derivatives for biological screening. researchgate.nettjpsj.orguobaghdad.edu.iq
Recent academic publications focus on developing greener, milder, and more efficient synthetic protocols, which can, in turn, influence future patent filings. These include:
Catalyst Innovation: The use of novel catalysts, such as cobalt-based systems, for aerobic synthesis. researchgate.net
Green Chemistry Approaches: The application of microwave-assisted synthesis, ultrasound, and mechanochemistry to reduce reaction times and solvent waste. mdpi.com
Novel Reaction Pathways: Development of methods like the triflic anhydride (B1165640) (Tf₂O)-promoted activation of amides to form 2-substituted benzoxazoles under mild conditions. nih.gov
This dynamic shows a symbiotic relationship: foundational patented methods provide the tools for academic exploration, and academic innovations in synthesis pave the way for new patents on more complex and efficiently produced derivatives.
Identification of Emerging Research Niches and Therapeutic Areas from Patent Filings
A forward-looking analysis of patent literature helps identify emerging niches for benzoxazole derivatives beyond the well-established areas. While cancer and infectious diseases remain dominant, newer patents suggest a diversification of therapeutic targets.
Emerging Niches:
Metabolic Diseases: Patents have been filed for benzoxazole derivatives targeting conditions like diabetes, indicating a growing interest in this therapeutic area. tandfonline.com
Fibrosis and Thrombosis: The scaffold is being investigated for its potential to treat fibrotic diseases and thrombosis. tandfonline.com
Viral Diseases: While less common than antibacterial research, patents for benzoxazole-based antiviral agents, including those targeting HIV, point to an area of potential growth. researchgate.netresearchgate.net
Kinase Inhibitors for Non-Oncological Indications: The extensive work on kinase inhibitors in oncology is being translated to other diseases where kinases play a key role, such as inflammatory disorders. mdpi.com
These emerging applications are often driven by a deeper understanding of disease biology and the identification of novel drug targets. The structural versatility of the benzoxazole ring makes it an ideal scaffold for designing specific inhibitors for these new targets. The focus on multi-kinase inhibitors in recent research also suggests a trend towards developing treatments for complex diseases with a single, multi-targeted agent. mdpi.com
Q & A
Q. What are the established synthetic routes for (2-Mercapto-1,3-benzoxazol-5-yl)methanol?
The synthesis typically involves functionalizing the benzoxazole core. A common approach includes:
- Nucleophilic substitution : Reacting 5-hydroxymethyl-1,3-benzoxazole derivatives with thiolating agents (e.g., thiourea or P₂S₅) under reflux in polar solvents like ethanol or DMF .
- Cyclization : Condensation of o-aminophenol derivatives with carbonyl-containing precursors, followed by mercapto group introduction via controlled oxidation or thiol exchange reactions .
- Purification : Recrystallization using methanol or ethanol is recommended to isolate high-purity products .
Q. How can the purity and structural integrity of this compound be verified?
- Chromatography : Use HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the hydroxymethyl (-CH₂OH) and mercapto (-SH) groups. For example, the -SH proton typically appears as a broad singlet at δ ~3.5–4.5 ppm .
- FTIR : Look for O-H (3200–3600 cm⁻¹), C-S (600–700 cm⁻¹), and benzoxazole ring vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation .
Q. What are the key physicochemical properties to characterize for this compound?
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide reaction solvent selection.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure to identify decomposition pathways.
- Thermal properties : Use DSC/TGA to determine melting point and thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in S-adduct formation?
- Catalyst screening : Compare Lewis acids (e.g., Sc(OTf)₃) for activating D-A cyclopropanes in S-adduct synthesis. Yields >80% are reported with Sc(OTf)₃ at 60°C .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilicity of intermediates.
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .
Q. How should researchers address contradictions in reported biological activity data?
- Experimental replication : Ensure consistent assay conditions (e.g., cell lines, concentrations) when comparing results.
- Structural analogs : Compare activity of derivatives (e.g., 5-chloro or 5-amino variants) to isolate functional group contributions .
- Mechanistic studies : Use molecular docking to evaluate interactions with targets like kinases or bacterial enzymes .
Q. What strategies are effective for resolving conflicting crystallographic data?
- Refinement protocols : Use SHELXL’s restraints for disordered atoms and validate with R-factor convergence (<5%) .
- Twinned data analysis : Employ SHELXE for high-resolution data to correct for twinning artifacts .
- Cross-validation : Compare with DFT-calculated bond lengths/angles to confirm geometric accuracy .
Q. How can the compound’s potential in drug development be systematically evaluated?
- In vitro screening : Test against kinase targets (e.g., JAK3) using enzymatic assays. IC₅₀ values <1 μM suggest therapeutic potential .
- ADMET profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2 cells), and toxicity (MTT assay).
- SAR studies : Modify the hydroxymethyl or mercapto groups to optimize potency and reduce off-target effects .
Methodological Guidance for Data Contradictions
Q. How to reconcile discrepancies in synthetic yields across studies?
Q. What steps ensure robust interpretation of spectroscopic data?
- Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
- Control experiments : Compare spectra with desulfurized analogs to confirm mercapto group presence.
- Quantitative analysis : Integrate peaks relative to internal standards (e.g., TMS) for accurate ratios.
Safety and Handling Protocols
Q. What precautions are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential thiol volatility .
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Tables
Q. Table 1. Key Analytical Techniques for Characterization
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Oxidized disulfide | Air exposure | Use degassed solvents, N₂ atmosphere |
| Ring-opened derivatives | Acidic/basic conditions | Neutralize reaction post-completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
